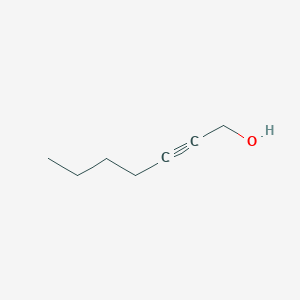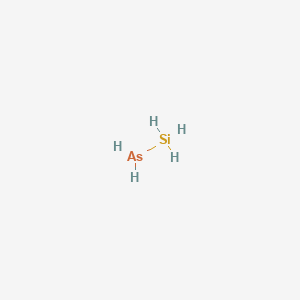
Arsine, silyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsine, silyl- is an organometallic compound that has gained significant attention in the field of chemistry. It is a colorless gas and has a pungent odor. The compound is highly reactive and is used in various chemical reactions.
Mecanismo De Acción
The mechanism of action of arsine, silyl- is not well understood. However, it is believed that the compound acts as a reducing agent and is involved in various redox reactions. It is also believed that the compound can form stable complexes with metals.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of arsine, silyl- are not well studied. However, it is known that the compound is highly toxic and can cause severe health effects. The compound can cause respiratory problems, skin irritation, and eye irritation. Long-term exposure to the compound can lead to serious health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Arsine, silyl- has several advantages for lab experiments. It is a highly reactive compound and can be used in various chemical reactions. The compound is also readily available and can be synthesized easily. However, the compound is highly toxic and requires special precautions while handling.
Direcciones Futuras
There are several future directions for the research on arsine, silyl-. One of the directions is to study the mechanism of action of the compound in more detail. Another direction is to explore the use of the compound in the preparation of novel materials. The toxicity of the compound can also be studied in more detail to understand its health effects better.
Conclusion:
In conclusion, arsine, silyl- is an organometallic compound that has found various applications in scientific research. The compound is synthesized by reacting arsine gas with chlorosilanes. The mechanism of action of the compound is not well understood, and the compound is highly toxic. The compound has several advantages for lab experiments, and there are several future directions for research on the compound.
Métodos De Síntesis
Arsine, silyl- is synthesized by reacting arsine gas with chlorosilanes. The reaction is carried out under anhydrous conditions and at low temperatures. The reaction is highly exothermic, and precautions are taken to prevent any accidents. The product obtained is purified by distillation and is stored under an inert atmosphere.
Aplicaciones Científicas De Investigación
Arsine, silyl- has found various applications in scientific research. It is used as a reducing agent in organic synthesis. It is also used in the preparation of metal complexes. The compound is used in the synthesis of organosilicon compounds. Arsine, silyl- is also used as a precursor in the preparation of semiconductor materials.
Propiedades
Número CAS |
15455-99-9 |
|---|---|
Nombre del producto |
Arsine, silyl- |
Fórmula molecular |
AsH5Si |
Peso molecular |
108.046 g/mol |
Nombre IUPAC |
silylarsane |
InChI |
InChI=1S/AsH5Si/c1-2/h1H2,2H3 |
Clave InChI |
QNXQPPKJWUDNQJ-UHFFFAOYSA-N |
SMILES |
[SiH3][AsH2] |
SMILES canónico |
[SiH3][AsH2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




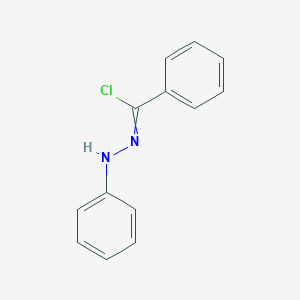
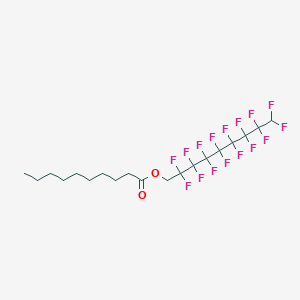
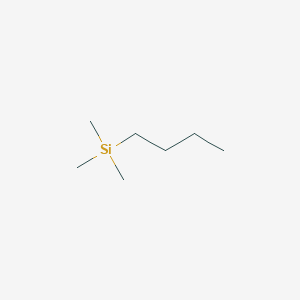
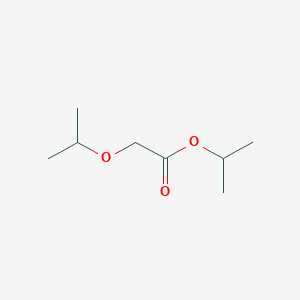
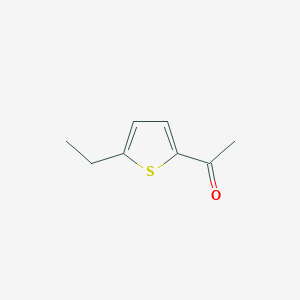
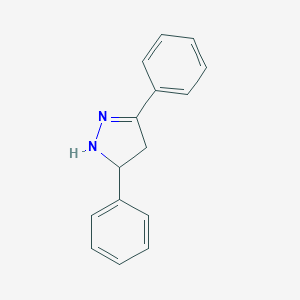
![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)
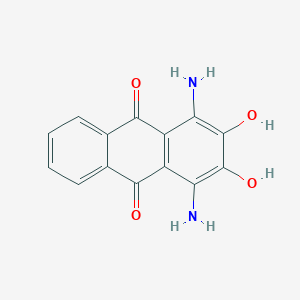
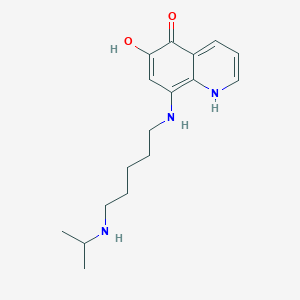
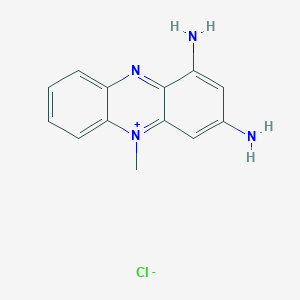
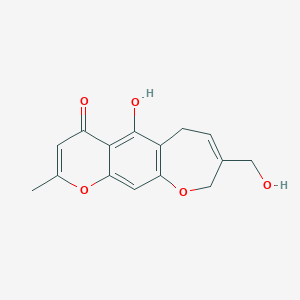
![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)
